N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-6-5-14(23)10-1-4-15-16(7-10)27-9-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONGFVTVDAXBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Similar compounds have been shown to inhibit angiogenesis and p-glycoprotein efflux pump activity
Biochemical Pathways
The compound may affect the angiogenesis pathway by inhibiting VEGFR1. This could potentially lead to a decrease in the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Additionally, by inhibiting P-glycoprotein efflux pump activity, the compound could potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic effects.
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition.
- Molecular Formula : C18H16ClFN2O5
- Molecular Weight : 394.78 g/mol
- CAS Number : 1396843-05-2
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It primarily targets various cancer cell lines, including:
| Cancer Cell Line | IC50 (nM) |
|---|---|
| LNCaP (Prostate) | 328 |
| MIA PaCa-2 (Pancreatic) | 644 |
| CCRF-CEM (Leukemia) | 400 |
The mechanism of action involves inducing apoptosis and causing cell cycle arrest at the S phase. This is achieved through the modulation of microtubule dynamics, which is critical for cell division and growth .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.85 |
This suggests its potential application in managing conditions like diabetes by slowing carbohydrate absorption .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and derivatives containing the benzo[d][1,3]dioxole structure:
A. Antioxidant Activity
A related compound derived from Hypecoum erectum demonstrated moderate antioxidant activity with an IC50 value of 86.3 µM. This suggests that derivatives of the benzo[d][1,3]dioxole structure may also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
B. Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of various benzodioxole derivatives against normal and cancer cell lines. For instance, compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
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